Endo- vs. Exo-Action Pattern Drives 6.3-Fold Higher Maltose Yield at 60 Minutes
α-Amylase (EC 3.2.1.1) acts as an endo-hydrolase, randomly cleaving internal α-1,4 bonds, whereas β-amylase (EC 3.2.1.2) is a strict exo-hydrolase that sequentially removes maltose units from the non-reducing end of the polysaccharide chain . In a direct comparative hydrolysis of soluble starch (1% w/v, pH 6.0, 40 °C), α-amylase from Bacillus amyloliquefaciens produced 74.1% maltose and 11.8% glucose after 60 min, compared to β-amylase, which yielded only 11.7% maltose in the same period due to its exo-acting limitation with limited chain ends . This endo-acting mechanism allows α-amylase to rapidly reduce viscosity during starch liquefaction—a critical performance metric that β-amylase cannot deliver.
| Evidence Dimension | Maltose yield from soluble starch hydrolysis |
|---|---|
| Target Compound Data | 74.1% maltose, 11.8% glucose at 60 min (B. amyloliquefaciens α-amylase, 1% starch, pH 6.0, 40 °C) |
| Comparator Or Baseline | β-Amylase: 11.7% maltose at 60 min (same conditions) |
| Quantified Difference | 6.3-fold higher maltose yield for α-amylase vs. β-amylase |
| Conditions | 1% (w/v) soluble starch, pH 6.0, 40 °C, 60-min incubation; product analyzed by HPLC |
Why This Matters
For starch liquefaction and maltose syrup production, the endo-acting α-amylase reduces viscosity far more rapidly and produces a broader oligosaccharide spectrum, reducing total processing time and enabling single-enzyme strategies.
- [1] Bijttebier, A., Goesaert, H., & Delcour, J. A. (2008). Amylase action pattern on starch polymers. Biologia, 63(6), 989-999. View Source
- [2] Zhou, J., Zhang, H., Li, B., Zhang, K., Li, Z., Li, J., & Du, G. (2018). Novel Maltogenic Amylase CoMA from Corallococcus sp. Strain EGB. Applied and Environmental Microbiology, 84(10), e00172-18. View Source
